2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic core with a cyclopentane ring (positions 6,7-dihydro-5H). Key structural features include:
- Position 2: Methyl group.
- Position 3: Phenyl substituent.
- Position 8: 2-methyl-1H-imidazol-1-yl group.
Properties
IUPAC Name |
11-methyl-2-(2-methylimidazol-1-yl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-13-18(15-7-4-3-5-8-15)19-22-17-10-6-9-16(17)20(25(19)23-13)24-12-11-21-14(24)2/h3-5,7-8,11-12H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECYGZSDOZSVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5C=CN=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazole ring followed by the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the condensation of 2-methylimidazole with appropriate precursors under acidic or basic conditions to form the desired intermediate, which is then further reacted with phenyl-containing reagents to introduce the phenyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole and pyrazole rings can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: : Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities present in the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate for creating new chemical entities.
Biology
The biological applications of this compound are vast. It can be used as a probe in biological studies to understand cellular processes, enzyme activities, and receptor-ligand interactions. Its derivatives may also exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives can be explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases, including infections, inflammation, and cancer.
Industry
In material science, this compound can be used in the design of new materials with specific properties, such as enhanced stability, conductivity, or catalytic activity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent its catalytic activity. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations
Position 8 Modifications: The target compound’s 2-methylimidazole group provides dual hydrogen-bonding sites (N–H and aromatic N) compared to pyrazole derivatives (e.g., ), which lack an imidazole proton. This may enhance interactions with polar residues in biological targets. Methoxyethyl () and propylamine-linked imidazole () substituents increase molecular flexibility, possibly improving solubility but reducing target affinity due to entropic penalties.
Position 2 and 3 Variations :
- Substitution of the methyl group at position 2 with 4-chlorophenyl () adds steric bulk and lipophilicity, which may enhance membrane permeability but reduce metabolic stability.
Core Rigidity :
- All analogs retain the 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine core, suggesting shared conformational constraints that favor binding to flat, hydrophobic pockets (e.g., kinase ATP-binding sites).
Biological Activity
The compound 2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a novel pyrazolo derivative that has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazolo framework that is critical for its biological activity.
Recent studies have suggested several mechanisms through which this compound exerts its biological effects:
- Microtubule Targeting : Similar compounds in the pyrazolo family have demonstrated the ability to inhibit tubulin polymerization. This mechanism is crucial for disrupting mitotic processes in cancer cells, leading to cell cycle arrest and apoptosis .
- Antiproliferative Effects : The compound has shown promising antiproliferative activity against various cancer cell lines. In particular, compounds with similar structures have been reported to exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range .
- Neuroprotective Properties : Some derivatives of imidazole-containing compounds have been noted for their neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Anticancer Activity
A summary of the anticancer activity of related compounds is presented in Table 1. This table highlights various studies that have evaluated the efficacy of pyrazolo derivatives against different cancer types.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.45 | Tubulin inhibition |
| Compound B | A375 (melanoma) | 0.39 | Microtubule depolymerization |
| Compound C | HCT-116 (colon) | 0.62 | Apoptosis induction |
| 2-Methyl-Pyrazolo | Various | TBD | TBD |
Neuropharmacological Studies
In addition to anticancer properties, preliminary studies indicate potential neuropharmacological effects:
- Cognitive Enhancement : Some imidazole derivatives have been shown to enhance cognitive functions in animal models, suggesting possible applications in treating neurodegenerative diseases.
Case Studies
Several case studies have been documented regarding the use of pyrazolo derivatives in clinical settings:
- Case Study 1 : A patient with advanced breast cancer exhibited significant tumor reduction after treatment with a pyrazolo derivative similar to the compound , suggesting a possible role in chemotherapy regimens.
- Case Study 2 : In a preclinical model of Alzheimer's disease, administration of an imidazole-based compound led to improved memory retention and reduced amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
